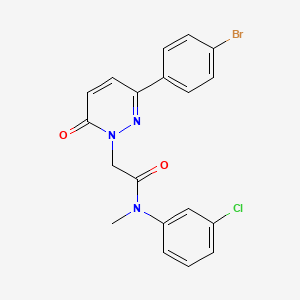
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C19H15BrClN3O2 and its molecular weight is 432.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)-N-methylacetamide is a member of the pyridazinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H18BrClN4O
- Molecular Weight : Approximately 423.23 g/mol
- Key Features : The structure includes a pyridazine core, a bromophenyl group, and a chlorophenyl moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrClN4O |
| Molecular Weight | 423.23 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Antitumor Activity
Recent studies have suggested that compounds with similar structures exhibit significant antitumor properties. For instance, pyridazinone derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A related compound exhibited an IC50 of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (IC50: 17.25 μM) .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have shown selectivity for histone deacetylases (HDACs), particularly HDAC3, leading to altered gene expression and reduced tumor growth.
- Receptor Interaction : The presence of halogenated phenyl groups may enhance binding affinity to specific receptors involved in inflammatory pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:
- Absorption : Moderate bioavailability due to lipophilicity.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Toxicity : Initial assessments suggest low acute toxicity; however, further studies are required to evaluate chronic exposure effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyridazinone derivatives:
| Compound Name | IC50 (μM) against HepG2 | Mechanism of Action |
|---|---|---|
| 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide | 1.30 | HDAC inhibition and apoptosis induction |
| N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 1.50 | Cell cycle arrest |
| N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}isoleucine | 0.95 | Receptor modulation |
属性
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c1-23(16-4-2-3-15(21)11-16)19(26)12-24-18(25)10-9-17(22-24)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXLOUHZZKGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














